p-TOLUENESULFONYL FLUORIDE
Overview
Description
Synthesis Analysis
The synthesis of p-toluenesulfonyl fluoride can be achieved through the reaction of p-toluenesulfonyl chloride with solid potassium fluoride, using PEG-400 as a catalyst under solid–liquid phase transfer catalysis conditions at 30°C. This method highlights the efficiency of using solid–liquid phase transfer catalysis (S-L PTC) in synthesizing organic sulfonyl fluorides (Yadav & Paranjape, 2005).
Molecular Structure Analysis
The molecular structure of p-toluenesulfonyl fluoride features a toluene backbone with a sulfonyl fluoride (SO2F) group attached to the para position. This structural feature is critical for its reactivity and utility in organic synthesis. The presence of the sulfonyl fluoride group allows it to act as an electrophile in various chemical reactions, enabling the introduction of the sulfonyl group into other molecules.
Chemical Reactions and Properties
p-Toluenesulfonyl fluoride participates in numerous chemical reactions, including its use as a reagent for the synthesis of α-fluoro-β-amino acrylaldehydes through the reaction with amines in the presence of a catalytic amount of fluoride ion. This highlights its versatility and efficiency in organic transformations (Funabiki et al., 1994).
Scientific Research Applications
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Catalysis
- Summary of Application : p-Toluenesulfonyl fluoride is used in catalytic transformations in organic sulfur(VI) fluoride chemistry . It’s used in the synthesis and reaction of S(VI) fluorides .
- Results or Outcomes : The use of p-Toluenesulfonyl fluoride in catalysis has contributed to the remarkable growth of catalytic transformations in organic sulfur(VI) fluoride chemistry over the past decade .
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Sulfonylation of Organometallic Reagents
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Treatment of Alzheimer’s Disease
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Click Chemistry Reagents
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Study of DNS Polymerase from Spinach Leaf Extracts
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Isolation and Separation of Pseudomonas aeruginosa Membranes
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Peroxygen Bleach Activator
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Synthesis of Sulfones
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Isolation and Separation of Pseudomonas aeruginosa Membranes
Safety And Hazards
Future Directions
Sulfonyl fluorides, including p-Toluenesulfonyl fluoride, have emerged as a workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists . Future research directions include the development of new synthetic approaches that start with sulfur-containing substrates, the development of transition-metal-catalysed processes based on palladium, copper and nickel, as well as the use of SO2F2 gas as an electrophilic hub .
properties
IUPAC Name |
4-methylbenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYABADQVQHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060014 | |
Record name | Benzenesulfonyl fluoride, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-TOLUENESULFONYL FLUORIDE | |
CAS RN |
455-16-3 | |
Record name | 4-Methylbenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Toluenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl fluoride, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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